molecular formula C19H19NO B5712009 N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline

N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline

Cat. No. B5712009
M. Wt: 277.4 g/mol
InChI Key: BGVUAEPLHGXLKL-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline, commonly known as MNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNA is a member of the family of naphthalene-based compounds, which have been extensively studied for their diverse properties and applications.

Mechanism of Action

The mechanism of action of MNA is not fully understood, but it is believed to act as a photochromic molecule, meaning that it can undergo a reversible change in color upon exposure to light. This property makes MNA useful for imaging applications, as it can be used to track the movement of molecules in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNA are not well studied, but it is believed to be non-toxic and relatively stable under physiological conditions. This makes it a promising candidate for use in biomedical research.

Advantages and Limitations for Lab Experiments

One advantage of using MNA in lab experiments is its photochromic properties, which make it useful for imaging applications. Additionally, MNA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MNA is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for MNA research. One area of interest is the development of new organic semiconductors based on MNA, which could have applications in electronic devices such as solar cells and transistors. Another area of interest is the use of MNA as a fluorescent probe for imaging applications in biology and medicine. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MNA, which could lead to new applications in biomedical research.

Synthesis Methods

The synthesis of MNA involves the reaction of 4-methoxy-1-naphthaldehyde and 3-methylaniline in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of MNA as a yellow solid. The purity of MNA can be improved through recrystallization and purification techniques.

Scientific Research Applications

MNA has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, MNA has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, MNA has been used as a dopant in organic light-emitting diodes (OLEDs), resulting in improved device performance. In biomedical research, MNA has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUAEPLHGXLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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